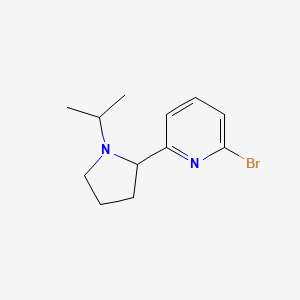

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-(1-propan-2-ylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-12(13)14-10/h3,5,7,9,11H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZSVAYIGOCRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

2-Bromo-6-chloromethylpyridine : Often used as an electrophilic intermediate for nucleophilic substitution by the isopropylpyrrolidine moiety.

Isopropylpyrrolidine : The nucleophile that introduces the pyrrolidine substituent.

2-Bromo-6-methylpyridine : A precursor that can be brominated and further functionalized to introduce the desired substituent.

Stepwise Preparation

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Bromination of 2-bromo-6-methylpyridine to form 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine mixture | Liquid bromine added dropwise to 2-bromo-6-methylpyridine in dichloromethane/water at 10-20 °C, then heated to 40-60 °C for 8-12 h | Molar ratio 1:3 (substrate:bromine); pH adjusted to 7-8 post-reaction; mixture ratio approx. 6:1 (mono:bromo derivative) |

| 2 | Reaction of the brominated mixture with urotropin in ethanol to form an intermediate | Reaction at 30-50 °C for 10-14 h; molar ratio substrate:urotropin ~1:2 | Facilitates conversion to 2-bromo-6-formylpyridine intermediate |

| 3 | Acid-catalyzed hydrolysis of intermediate to yield 2-bromo-6-aldehyde pyridine | Acid (acetic acid and concentrated sulfuric acid), 80-100 °C for 3-5 h | Hydrolysis step to form aldehyde functionality |

| 4 | Nucleophilic substitution of 2-bromo-6-chloromethylpyridine with isopropylpyrrolidine | Solvent such as acetonitrile or dichloromethane; room temperature to slightly elevated temperature | Introduces the 1-isopropylpyrrolidin-2-yl substituent at the 6-position |

Bromination : The selective bromination of the methyl group at the 6-position of 2-bromo-6-methylpyridine proceeds via radical substitution using liquid bromine under controlled temperature to avoid overbromination and side reactions.

Nucleophilic substitution : The chloromethyl group at the 6-position is displaced by the nucleophilic nitrogen of isopropylpyrrolidine to form the pyrrolidinyl substituent. The reaction conditions such as solvent choice and temperature are optimized to maximize yield and minimize side products.

Hydrolysis and purification : Acidic hydrolysis converts intermediates to the aldehyde form, which can then be further transformed or purified by recrystallization or chromatography.

| Parameter | Value/Range | Comments |

|---|---|---|

| Bromination temperature | 10-20 °C (addition), then 40-60 °C (reaction) | Controls selectivity and yield |

| Bromination time | 8-12 hours | Ensures complete conversion |

| Molar ratio (substrate:bromine) | 1:3 | Excess bromine ensures full bromination |

| Reaction solvent (bromination) | Dichloromethane/water | Biphasic system for controlled reaction |

| Nucleophilic substitution solvent | Acetonitrile or dichloromethane | Solvent polarity affects reaction rate |

| Nucleophilic substitution temperature | Room temperature to slightly elevated | Avoids decomposition |

| Hydrolysis temperature | 80-100 °C | Acidic conditions for aldehyde formation |

| Hydrolysis time | 3-5 hours | Sufficient for complete hydrolysis |

| Purification methods | Recrystallization, column chromatography | Ensures high purity |

The use of 2-bromo-6-chloromethylpyridine as an intermediate allows for efficient nucleophilic substitution with isopropylpyrrolidine, yielding the desired product with good selectivity.

Controlled bromination of 2-bromo-6-methylpyridine avoids hazardous reagents like n-butyllithium or selenium dioxide, improving safety and scalability.

The three-step bromination, substitution, and hydrolysis sequence is amenable to industrial scale-up due to relatively mild conditions and manageable waste profiles.

Spectroscopic analyses such as NMR and IR confirm the structure and purity of the final compound, with characteristic signals corresponding to the bromopyridine ring and the pyrrolidine substituent.

The preparation of 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine is effectively achieved by nucleophilic substitution of 2-bromo-6-chloromethylpyridine with isopropylpyrrolidine, following preparative steps involving selective bromination of 2-bromo-6-methylpyridine and subsequent functional group transformations. The process benefits from controlled reaction conditions, safe reagents, and scalable purification techniques, making it suitable for both research and industrial applications.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structural characteristics allow for modifications that can yield compounds with improved efficacy and selectivity for specific biological targets.

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. It facilitates the creation of heterocyclic compounds and natural product analogs, expanding the toolkit available for synthetic chemists.

Biological Studies

Due to its structural similarity to biologically active molecules, this compound is employed in studies focusing on enzyme inhibitors and receptor ligands. Its interactions with various biological targets help elucidate mechanisms of action and potential therapeutic effects.

Industrial Applications

The compound finds utility in the development of agrochemicals and materials science. It is involved in synthesizing novel polymers and catalysts, showcasing its versatility beyond medicinal applications.

Study on Neurological Disorders

A significant study investigated the role of this compound in modulating neurotransmitter systems associated with mood disorders. Results indicated that derivatives of this compound could influence serotonin receptor activity, suggesting potential antidepressant effects.

Antitumor Activity Research

Research published in Drug Target Insights highlighted the antitumor properties of compounds structurally similar to this compound. These studies demonstrated that such compounds could induce apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (Compound 3)

- Structure : Features a diphenylimidazole substituent instead of pyrrolidine .

- Synthesis: Prepared via a one-pot condensation of 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol at 70°C for 5 hours .

- Reactivity : Undergoes propargylation at the N-H position to yield alkyne-functionalized derivatives (e.g., Compound 5) .

- Bioactivity : Derivatives like 7b and 7c exhibit potent anticancer activity (IC50 values comparable to doxorubicin) against HT-1080 and Caco-2 cell lines .

2-Bromo-6-(trifluoromethyl)pyridine

2-Bromo-6-(tert-butoxy)pyridine

2-Bromo-6-(bromomethyl)pyridine

- Structure : Contains a reactive bromomethyl group .

- Safety : Requires careful handling due to dual bromine substituents, posing risks of skin/eye irritation .

Comparative Analysis of Key Properties

*Estimated based on analogous compounds (e.g., C14H14BrNO: 292.176 ).

Biological Activity

Overview

2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a pyrrolidine ring attached to a pyridine core. Its molecular formula is C12H17BrN2, and it has been explored for various biological activities, including its potential as a pharmacological agent in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-6-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

| Molecular Formula | C12H17BrN2 |

| Molecular Weight | 251.18 g/mol |

| InChI Key | ZGZSVAYIGOCRMQ-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrrolidine ring contribute to its binding affinity and specificity, which can modulate various biological pathways.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial membranes or intracellular targets, leading to inhibition of growth or cell death.

-

Anticancer Potential :

- Research has suggested that this compound may have anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation. The specific pathways involved are still under investigation, but preliminary data show promise in targeting cancer cell lines effectively.

-

Neuropharmacological Effects :

- The compound's pyrrolidine moiety suggests potential interactions with neurotransmitter systems, which could lead to effects on mood or cognition. Further studies are needed to elucidate these effects.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various pyridine derivatives, this compound was tested against several bacterial strains. Results indicated that the compound showed significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

Another research project focused on the anticancer potential of this compound in vitro against human cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity at low micromolar concentrations.

Study 3: Neuropharmacological Assessment

A neuropharmacological assessment highlighted the compound's potential to modulate neurotransmitter receptor activity. In vitro assays showed that it could enhance the binding affinity of certain receptors, suggesting possible applications in treating mood disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-6-(1-isopropylpyrrolidin-2-yl)pyridine?

- Answer : Common routes include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolidinyl group to bromopyridine scaffolds. Substitution reactions using bromotrimethylsilane (as in ) or nucleophilic aromatic substitution under controlled conditions are also viable. Key intermediates often involve halogenated pyridines and functionalized pyrrolidine derivatives. Purity can be verified via GC/HPLC (>97% as per ).

Q. Which spectroscopic methods are critical for characterizing this compound?

- Answer :

- NMR : - and -NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~313.98 g/mol for analogous compounds in ).

- X-ray Crystallography : SHELX programs ( ) refine crystal structures, resolving bond lengths and angles.

Q. How is purity optimized during synthesis?

- Answer : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (using ethanol or chloroform) are standard. Purity thresholds (>95%) align with protocols for similar bromopyridines ( ).

Advanced Research Questions

Q. What computational approaches elucidate the compound’s stereochemical behavior?

- Answer : Density Functional Theory (DFT) calculations model steric effects of the isopropylpyrrolidinyl group and predict regioselectivity in reactions. For example, used DFT to study isomerization in triazolopyridines. Molecular docking can further explore ligand-receptor interactions in coordination chemistry.

Q. How do thermal decomposition pathways compare to related bromopyridines?

- Answer : At elevated temperatures (100–150°C), bromopyridines may undergo nitrogen expulsion to generate carbene intermediates (). For this compound, decomposition could yield cyclopropane derivatives or vinylpyridines, analogous to ’s 2-bromo-6-vinylpyridine formation.

Q. How can crystallographic data discrepancies be resolved?

- Answer : Use SHELXL ( ) for refinement, ensuring high-resolution data (<1.0 Å). Cross-validate with powder XRD and spectroscopic data. For example, ’s 6,6′-dibromo-2,2′-bipyridine structure was resolved via crystallography, highlighting the importance of twinning corrections.

Q. What role does steric hindrance play in its reactivity?

- Answer : The isopropylpyrrolidinyl group imposes steric constraints, favoring reactions at less hindered positions. Comparative studies with 2-bromo-6-methylpyridine ( ) show that bulky substituents reduce nucleophilic attack rates but enhance selectivity in coupling reactions.

Q. How is this compound utilized in coordination chemistry?

- Answer : As a bidentate ligand, it forms complexes with transition metals (e.g., Ru, Ni). cites N,N′-bis-(6-methylpyrid-2-yl) ligands in ruthenate complexes, suggesting analogous applications. Stability studies under varying pH and solvent conditions are critical for catalytic performance.

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions ( ).

- Data Validation : Cross-reference NMR shifts with computed values (DFT) to resolve ambiguities ( ).

- Safety : Handle brominated compounds in fume hoods; PPE required due to skin/eye irritation risks ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.